rel-1-((R)-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the formation of oxazoline rings followed by their attachment to a benzene ring. The process may include the following steps:
Formation of Oxazoline Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Benzene Ring: The oxazoline rings are then attached to the benzene ring through a series of substitution reactions, often involving halogenated benzene derivatives and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups attached to the oxazoline rings.
Reduction: Reduction reactions may target the oxazoline rings, converting them into more saturated structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated benzene derivatives and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a ligand in the study of enzyme-substrate interactions or as a probe in molecular imaging.
Industry: In the industrial sector, the compound may be utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its interaction with specific molecular targets. The oxazoline rings may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable framework that supports these interactions.
Comparison with Similar Compounds
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
Uniqueness: The unique combination of oxazoline rings and a benzene ring in rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene sets it apart from other similar compounds. This structure imparts specific chemical properties and reactivity that are valuable in various applications.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(4S)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12+ |
InChI Key |
GODQBABDTNAFFN-TXEJJXNPSA-N |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origin of Product |
United States |
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